molecular formula C15H14N2O5S B281018 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

Katalognummer B281018
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: YKFXGUMDHKFPDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid inhibits the activity of HDAC enzymes by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has also been shown to induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to be well-tolerated in clinical trials and has demonstrated promising results in the treatment of various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in gene regulation and disease. However, one of the limitations of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its potential toxicity, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research on 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the combination of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid with other cancer therapies to improve its efficacy. Additionally, the role of HDACs in other diseases, such as neurodegenerative diseases and inflammatory diseases, is an area of active research. Further studies are needed to fully understand the potential therapeutic applications of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid and other HDAC inhibitors.
Conclusion:
3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is a promising HDAC inhibitor that has demonstrated potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells and has demonstrated promising results in clinical trials. Further research is needed to fully understand the potential therapeutic applications of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid and other HDAC inhibitors.

Synthesemethoden

The synthesis of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid involves the reaction of 2-amino-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1,3-propanediol to form the amide intermediate. The amide intermediate is further reacted with sulfonyl chloride to form the final product, 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid.

Wissenschaftliche Forschungsanwendungen

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been shown to be effective against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.

Eigenschaften

Molekularformel

C15H14N2O5S

Molekulargewicht

334.3 g/mol

IUPAC-Name

3-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H14N2O5S/c1-17-11-5-6-12(23(21,22)16-8-7-13(18)19)9-3-2-4-10(14(9)11)15(17)20/h2-6,16H,7-8H2,1H3,(H,18,19)

InChI-Schlüssel

YKFXGUMDHKFPDG-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

Kanonische SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.